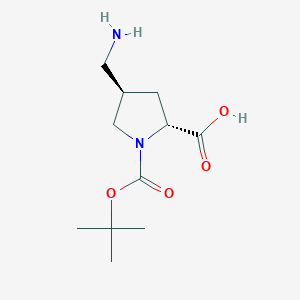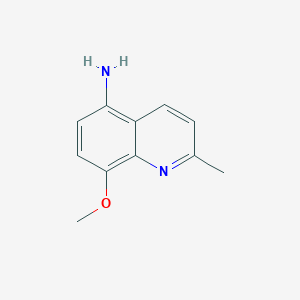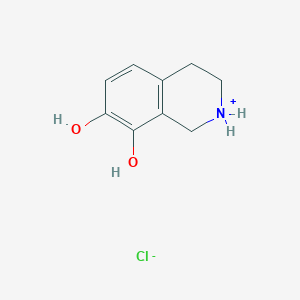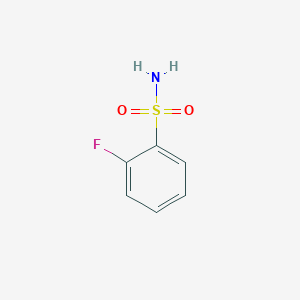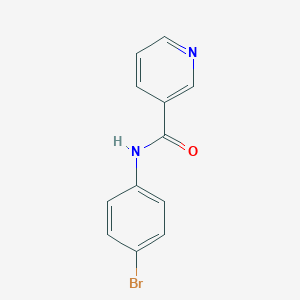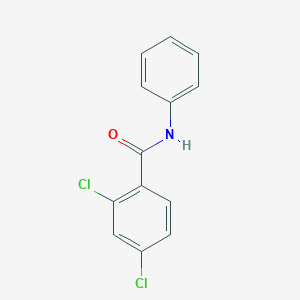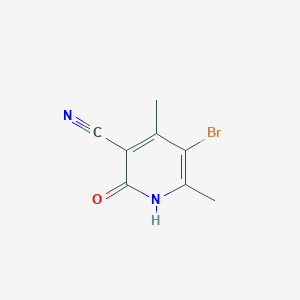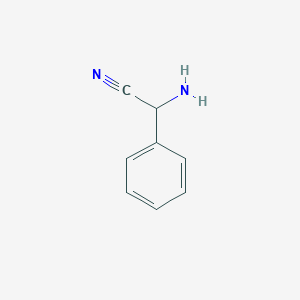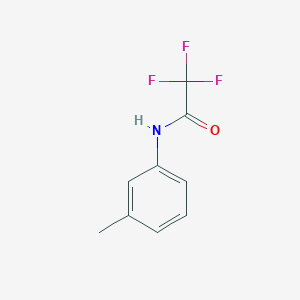![molecular formula C17H14N2 B182657 4-[(E)-2-quinolin-6-ylethenyl]aniline CAS No. 54-82-0](/img/structure/B182657.png)
4-[(E)-2-quinolin-6-ylethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-quinolin-6-ylethenyl]aniline, also known as LY411575, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of gamma-secretase inhibitors, which are compounds that inhibit the activity of gamma-secretase, an enzyme involved in the processing of amyloid precursor protein (APP) that is associated with Alzheimer's disease.
Wirkmechanismus
4-[(E)-2-quinolin-6-ylethenyl]aniline is a selective inhibitor of gamma-secretase, an enzyme that cleaves APP to produce Aβ peptides. By inhibiting gamma-secretase, 4-[(E)-2-quinolin-6-ylethenyl]aniline reduces the production of Aβ peptides, which are believed to be toxic to neurons and contribute to the development of Alzheimer's disease. In addition to its effects on Aβ production, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation and proliferation.
Biochemische Und Physiologische Effekte
4-[(E)-2-quinolin-6-ylethenyl]aniline has been shown to reduce the production of Aβ peptides in vitro and in vivo, and to improve cognitive function in animal models of Alzheimer's disease. In addition to its effects on Aβ production, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. However, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been associated with adverse effects such as gastrointestinal toxicity, liver toxicity, and skin toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(E)-2-quinolin-6-ylethenyl]aniline is a useful tool for studying the role of gamma-secretase in the pathogenesis of Alzheimer's disease and other diseases. However, its use in lab experiments is limited by its toxicity and potential for off-target effects. In addition, the effects of 4-[(E)-2-quinolin-6-ylethenyl]aniline on other gamma-secretase substrates such as Notch may complicate the interpretation of experimental results.
Zukünftige Richtungen
Future research on 4-[(E)-2-quinolin-6-ylethenyl]aniline and other gamma-secretase inhibitors will focus on improving their efficacy and reducing their toxicity. In addition, the development of more selective inhibitors of gamma-secretase and other enzymes involved in the processing of APP may provide new therapeutic options for Alzheimer's disease and other diseases associated with aberrant APP processing. Finally, the identification of biomarkers that can predict the response to gamma-secretase inhibitors may help to identify patients who are most likely to benefit from these drugs.
Synthesemethoden
The synthesis of 4-[(E)-2-quinolin-6-ylethenyl]aniline involves the reaction of 2-amino-6-chloroquinoline with (E)-3-(4-aminophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to yield 4-[(E)-2-quinolin-6-ylethenyl]aniline.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-quinolin-6-ylethenyl]aniline has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Gamma-secretase inhibitors such as 4-[(E)-2-quinolin-6-ylethenyl]aniline have been shown to reduce the production of amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease. In addition to Alzheimer's disease, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
54-82-0 |
|---|---|
Produktname |
4-[(E)-2-quinolin-6-ylethenyl]aniline |
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
4-[(E)-2-quinolin-6-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-8-5-13(6-9-16)3-4-14-7-10-17-15(12-14)2-1-11-19-17/h1-12H,18H2/b4-3+ |
InChI-Schlüssel |
RQJHZUPUOIVGNP-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2)/C=C/C3=CC=C(C=C3)N)N=C1 |
SMILES |
C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



